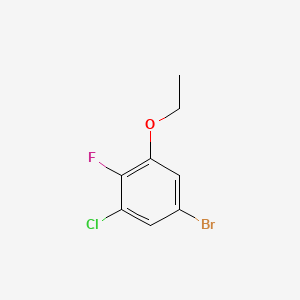
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene: is an organic compound with the molecular formula C8H7BrClFO . It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, ethoxy, and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-chloro-3-ethoxy-2-fluorobenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: Further substitution reactions can occur on the benzene ring, facilitated by the existing substituents.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or halogens in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of multi-substituted benzene compounds.
Oxidation and Reduction: Formation of aldehydes, acids, or alcohols depending on the reaction conditions.
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It can be used in the design and synthesis of new drug candidates targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, dyes, and polymers. Its unique substituents make it valuable in the development of materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene depends on the specific reactions it undergoes. In electrophilic aromatic substitution, the compound acts as an electron-rich aromatic system that reacts with electrophiles to form substituted products. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences the reactivity and orientation of the substitution reactions.
Comparison with Similar Compounds
- 1-Bromo-3-chloro-2-ethoxy-5-fluorobenzene
- 5-Bromo-1,3-dichloro-2-fluorobenzene
- 1-Bromo-2-chloro-3-fluorobenzene
Uniqueness: 5-Bromo-1-chloro-3-ethoxy-2-fluorobenzene is unique due to the specific arrangement of its substituents. The combination of bromine, chlorine, ethoxy, and fluorine groups imparts distinct chemical properties, making it valuable for targeted synthetic applications and research.
Properties
Molecular Formula |
C8H7BrClFO |
|---|---|
Molecular Weight |
253.49 g/mol |
IUPAC Name |
5-bromo-1-chloro-3-ethoxy-2-fluorobenzene |
InChI |
InChI=1S/C8H7BrClFO/c1-2-12-7-4-5(9)3-6(10)8(7)11/h3-4H,2H2,1H3 |
InChI Key |
QUNMMWWDCVSEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)Br)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















